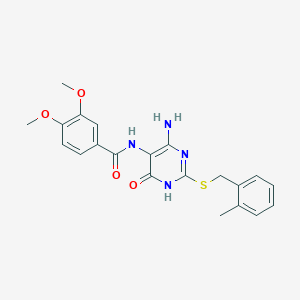

N-(4-amino-2-((2-methylbenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

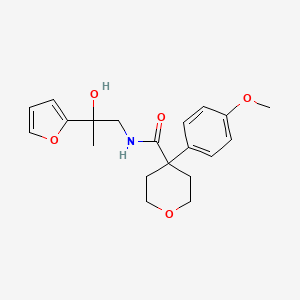

“N-(4-amino-2-((2-methylbenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide” is a complex organic compound. It is a derivative of 2-aminothiazole, which is a promising scaffold in medicinal chemistry and drug discovery research . This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

Synthesis Analysis

The synthesis of this compound could involve the use of a chiral amine such as ®-(+)-α-Methylbenzylamine as a substrate . The presence of N-methylamino at the 2-position of thiazole has been shown to improve antiproliferative effects against certain cancer cells .Molecular Structure Analysis

The molecular structure of this compound likely includes a 2-aminothiazole scaffold, which is a class of heterocyclic ring system that possesses a broad pharmacological spectrum . It also contains a pyrimidine ring, which is a fundamental part of some clinically applied anticancer drugs .Chemical Reactions Analysis

The chemical reactions involving this compound could be complex and varied. For instance, it might undergo free radical reactions . The NBS (N-bromosuccinimide) could lose the N-bromo atom, leaving behind a succinimidyl radical (S·). It is the S· that removes a hydrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For instance, compounds with a 2-aminothiazole scaffold have been found to exhibit potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines .Scientific Research Applications

Synthesis and Characterization

The development of novel compounds with potential therapeutic applications includes the synthesis of complex molecules like N-(4-amino-2-((2-methylbenzyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide. The intricate synthesis process often leads to the discovery of compounds with unique biological activities, paving the way for the development of new drugs. Studies on similar compounds have explored their synthesis, characterization, and potential as anticancer agents, highlighting the importance of structural modification to enhance biological activity and specificity (Gavin et al., 2018).

Anticancer Potential

Research into compounds with a pyrimidine base structure has shown promise in anticancer therapy. For instance, derivatives of pyrimidine have been evaluated for their ability to inhibit key cellular processes in cancer cells, such as DNA synthesis and cell division, thereby preventing tumor growth and proliferation. The exploration of these compounds' mechanisms, including their interaction with cellular targets and the subsequent cellular responses, is crucial for understanding their therapeutic potential and for designing more effective cancer treatments (Abdellatif et al., 2014).

Antimicrobial and Antiviral Activities

The antimicrobial and antiviral activities of compounds with a pyrimidine core have been a subject of interest. These compounds are studied for their ability to inhibit the replication of bacteria and viruses, offering a potential pathway for developing new antimicrobial and antiviral drugs. The effectiveness of these compounds against specific microbial strains and viruses, their mode of action, and the possibility of developing resistance are key areas of research (Desai et al., 2013).

Mechanism of Action

Future Directions

The future directions for research on this compound could involve further investigation into its potential as an anticancer drug. Given the promising results seen with other 2-aminothiazole derivatives, this compound could be a valuable addition to the field of medicinal chemistry and drug discovery .

properties

IUPAC Name |

N-[4-amino-2-[(2-methylphenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O4S/c1-12-6-4-5-7-14(12)11-30-21-24-18(22)17(20(27)25-21)23-19(26)13-8-9-15(28-2)16(10-13)29-3/h4-10H,11H2,1-3H3,(H,23,26)(H3,22,24,25,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIJJRQZURDDLCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)OC)OC)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-fluoro-3-[1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2657109.png)

![tert-butyl N-[1-(benzenesulfonyl)ethyl]carbamate](/img/structure/B2657111.png)

![3-(4-Chlorophenyl)-6-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2657117.png)

![2-Chloro-N-[(1R,3S)-3-hydroxycyclopentyl]-N-[(6-methoxy-2,4-dimethylpyridin-3-yl)methyl]acetamide](/img/structure/B2657119.png)

![(E)-4-(Dimethylamino)-N-[(3R)-5-methyl-4-oxo-2,3-dihydro-1,5-benzoxazepin-3-yl]but-2-enamide](/img/structure/B2657122.png)

![N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2657123.png)

![methyl (2E)-3-[(3,4-difluorophenyl)amino]-2-[(3-methylphenyl)sulfonyl]acrylate](/img/structure/B2657129.png)

![6-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-3H-quinazolin-4-one](/img/structure/B2657130.png)